

# ARP-100 Overview and Selectivity

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## Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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**ARP-100** is a synthetic, small-molecule inhibitor belonging to the class of N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids [1] [2]. Its core function is to selectively inhibit MMP-2 (also known as gelatinase A), an enzyme crucial for breaking down the extracellular matrix and which plays a role in cancer metastasis and other disease processes [3] [4] [1].

The following table summarizes its key biochemical characteristics:

Property	Description
Chemical Name	2-(((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino)-N-hydroxyacetamide [4]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> O <sub>5</sub> S [3] [4] [5]
Molecular Weight	364.42 g/mol [3] [4] [5]
CAS Number	704888-90-4 [3] [4] [6]
Primary Target	MMP-2 (Gelatinase A) [3] [4] [6]
Primary IC <sub>50</sub>	12 nM (Cell-free assay) [3] [4] [6]

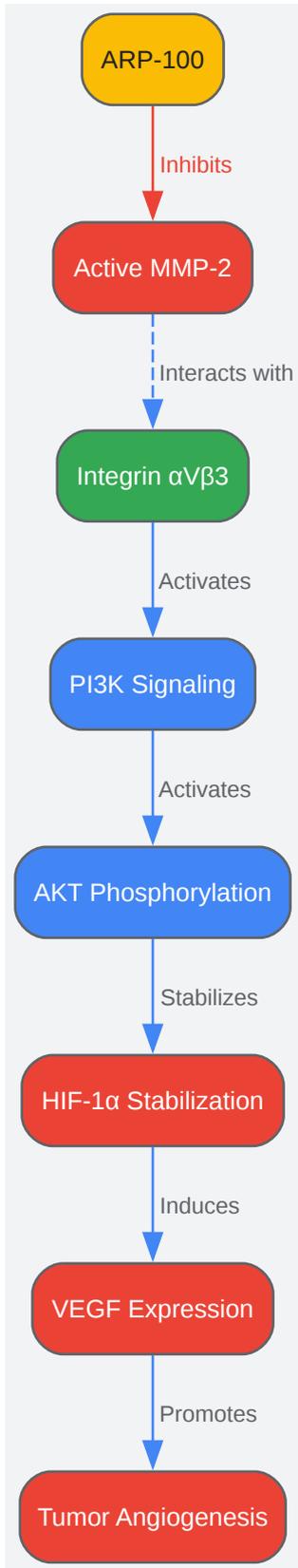
Its high selectivity for MMP-2 over other related enzymes makes it a valuable research tool. The table below details its inhibitory profile:

MMP Isoform	IC <sub>50</sub> Value	Selectivity vs. MMP-2
MMP-2	12 nM [3] [4] [6]	--
MMP-9	0.2 μM (200 nM) [3] [4] [6]	~17-fold less selective
MMP-3	4.5 μM [3] [4] [6]	~375-fold less selective
MMP-1	>50 μM [3] [4] [6]	>4000-fold less selective
MMP-7	>50 μM [3] [4] [6]	>4000-fold less selective

## Mechanism of Action and Signaling Pathway

**ARP-100** acts as a competitive inhibitor that binds to the active site of MMP-2. It specifically interacts with the S1' pocket of the enzyme, a key site for substrate recognition [3] [6]. The presence of a rigid biphenyl group in its structure is critical for its selectivity, as this group cannot fit into the shallower S1' pocket of MMP-1, explaining its low activity against that isoform [1] [2].

In biological systems, MMP-2 activity is linked to several downstream signaling pathways. The following diagram illustrates the key pathway elucidated in lung cancer (A549) cells, which can be inhibited by **ARP-100**.



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**ARP-100** inhibits MMP-2, disrupting a pro-angiogenic signaling cascade in cancer cells.

## Key Research Applications and Protocols

**ARP-100** is primarily used in preclinical research to investigate the specific roles of MMP-2. The table below summarizes its main research applications and typical working concentrations based on cited literature.

Research Area	Model System	Observed Effect	Typical Working Concentration
Cancer Cell Invasion	HT1080 fibrosarcoma cells on Matrigel	Significant reduction in invasive elongations [3] [4] [6]	50 nM [3] [6]
Tumor Angiogenesis	A549 lung cancer cells and endothelial cells	Disruption of VEGF expression and tube formation [7]	1 - 10 $\mu$ M [7]
Cardiac Ischemia-Reperfusion Injury	Isolated rat hearts	Reduction in myocardial injury and proteolysis [8]	Used in perfusion experiments [8]

## Detailed Experimental Protocol: Anti-Invasion Assay

The following is a standard methodology for assessing the anti-invasive effect of **ARP-100** on cancer cells, derived from published work [3] [6].

- Cell Preparation:** Use HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9). Culture cells in complete growth medium.
- Invasion Substrate:** Coat transwell inserts with a thin layer of Matrigel to simulate the extracellular matrix barrier.
- Compound Treatment:** Pre-incubate the HT1080 cells with **ARP-100** at a concentration of **50 nM** for **1 hour** before seeding them onto the Matrigel-coated inserts [3] [6].
- Invasion Assay:** Plate the treated cells in the upper chamber. The lower chamber should contain a chemoattractant (e.g., complete medium). Allow invasion to proceed for **24 hours**.

- **Analysis:** After the incubation, non-invading cells on the upper surface of the membrane are removed. Cells that have invaded through the Matrigel to the lower surface are fixed, stained, and counted under a microscope. The total number of invasive elongations or structures is quantified and compared to untreated controls [3].

## Important Research-Use Considerations

- **Research Use Only:** **ARP-100** is labeled "For research use only" and is not for diagnostic or therapeutic use in humans [3] [4] [1].
- **Solubility and Storage:** It is typically soluble in DMSO to create 10-100 mM stock solutions. The powder should be stored desiccated at -20°C for long-term stability [3] [4] [6].
- **Clinical Status:** As of the latest search results, ARP 100 is in the preclinical development stage, and no clinical trials are ongoing [1] [2].

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